molecular formula C18H20N2O2S B2464294 N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892983-35-6

N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2464294
CAS No.: 892983-35-6
M. Wt: 328.43
InChI Key: SCVCGJMGQKNBIK-UHFFFAOYSA-N
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Description

“N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “this compound” would be a derivative of this basic structure.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Pharmacological and Therapeutic Insights

Neuroplasticity and Antidepressant Effects

Emerging research underscores the neuroplasticity potential of certain compounds, including ketamine, which shares structural similarities with the subject compound. These studies highlight a convergent mechanism of action for fast-acting antidepressants through the primary targets of glutamate or serotonin receptor pathways, inducing synaptic, structural, and functional changes in the brain, particularly in the prefrontal cortex. The activation of these pathways leads to increased expression of synaptic proteins and synaptogenesis, facilitating adaptive rewiring of pathological neurocircuitry. This provides a framework for understanding the robust and sustained therapeutic effects of these compounds on depression (Aleksandrova & Phillips, 2021).

Antitumor Activity

Research into the antitumor efficacy of certain compounds, including those structurally similar to the subject compound, has revealed a promising avenue for cancer therapy. The modulation of specific cellular pathways through these compounds shows potential in inhibiting tumor growth and proliferation. This suggests a therapeutic application in targeting cancer cells while minimizing harm to healthy tissues, although specific studies on N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide were not directly found in the available literature.

Environmental Applications

Additionally, the adsorption properties of certain compounds have been investigated for environmental applications, such as the removal of pollutants from water. While not directly related to the subject compound, these studies provide a broader perspective on the potential utility of chemical compounds in environmental remediation efforts (Rafatullah et al., 2010).

Future Directions

The future directions for research on “N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and similar thiophene derivatives could involve further exploration of their pharmacological properties and potential applications . This could include research into their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Properties

IUPAC Name

N-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-19-17(22)16-13-9-5-6-10-14(13)23-18(16)20-15(21)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVCGJMGQKNBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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